1-(Butan-2-yl)-4-(chloromethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Butan-2-yl)-4-(chloromethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a synthetic organic compound with a unique structure that includes a pyrrole ring substituted with butan-2-yl, chloromethyl, and dimethyl groups
Preparation Methods
The synthesis of 1-(Butan-2-yl)-4-(chloromethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Substitution Reactions:
Carboxylation: The carboxylic acid group can be introduced via carboxylation of the pyrrole ring using carbon dioxide under high pressure and temperature conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(Butan-2-yl)-4-(chloromethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new C-N or C-S bonds.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
1-(Butan-2-yl)-4-(chloromethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Butan-2-yl)-4-(chloromethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes.
Comparison with Similar Compounds
Similar compounds to 1-(Butan-2-yl)-4-(chloromethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid include:
1-sec-Butyl-5-(chloromethyl)-2-(methylsulfonyl)-1H-imidazole: This compound has a similar structure but includes an imidazole ring and a methylsulfonyl group.
1-(Butan-2-yl)-2-(chloromethyl)-1H-1,3-benzodiazole: This compound features a benzodiazole ring instead of a pyrrole ring.
The uniqueness of this compound lies in its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H18ClNO2 |
---|---|
Molecular Weight |
243.73 g/mol |
IUPAC Name |
1-butan-2-yl-4-(chloromethyl)-2,5-dimethylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C12H18ClNO2/c1-5-7(2)14-8(3)10(6-13)11(9(14)4)12(15)16/h7H,5-6H2,1-4H3,(H,15,16) |
InChI Key |
AQKXMQSPTNBSFC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=C(C(=C1C)C(=O)O)CCl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.